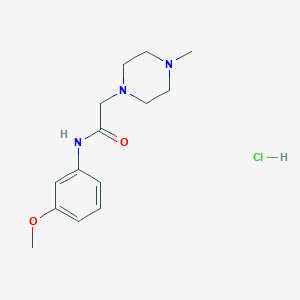![molecular formula C26H28N2O2 B4134056 2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B4134056.png)
2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide
Vue d'ensemble
Description
2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide, also known as ABA, is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine. ABA belongs to the class of adamantane derivatives and has been shown to exhibit various biological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. The purpose of
Mécanisme D'action
The exact mechanism of action of 2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide is not fully understood, but it is believed to act through multiple pathways. 2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth and inflammation. 2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide has also been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide has been shown to induce apoptosis, inhibit cell cycle progression, and decrease the expression of oncogenes. In animal models of inflammation, 2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide has been shown to decrease the production of pro-inflammatory cytokines and inhibit the activity of inflammatory enzymes. 2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide has also been shown to have neuroprotective effects by decreasing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide also exhibits low toxicity and is well-tolerated in animal models. However, one limitation of using 2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are many potential future directions for 2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide research. One area of interest is the development of 2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Another area of interest is the elucidation of the exact mechanism of action of 2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide, which may lead to the discovery of new targets for drug development. Additionally, the optimization of 2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide synthesis methods and the development of novel formulations may improve its pharmacokinetic profile and increase its therapeutic efficacy.
Applications De Recherche Scientifique
2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, 2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2/c1-16-6-7-20(25-28-21-4-2-3-5-23(21)30-25)11-22(16)27-24(29)15-26-12-17-8-18(13-26)10-19(9-17)14-26/h2-7,11,17-19H,8-10,12-15H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGPYSGPYJBKLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)CC45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{1-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B4133980.png)
![2-benzyl-7-chloro-1-(4-isopropylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4133985.png)
![ethyl [4-(5-acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-5-chloro-2-methoxyphenoxy]acetate](/img/structure/B4133995.png)
![N-{1-[1-(spiro[2.5]oct-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4134001.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4134012.png)
![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B4134018.png)
![7-chloro-1-(3,4-dichlorophenyl)-2-(4-fluorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4134023.png)
![N-{7-[4-(dimethylamino)phenyl]-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl}acetamide](/img/structure/B4134030.png)

![4-oxo-N-(4-propoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxamide](/img/structure/B4134042.png)
![3,4-dichloro-N-[(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4134059.png)
![N-(4-bromo-3-chlorophenyl)-2-({5-[(2,3-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4134060.png)
![N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4134081.png)
